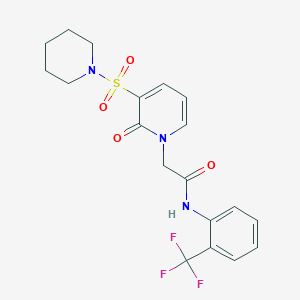
2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N3O4S and its molecular weight is 443.44. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
Research on closely related κ-opioid receptor (KOR) antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has demonstrated significant pharmacological properties, including high affinity for KORs and potential for treating depression and addiction disorders. PF-04455242 displayed antidepressant-like efficacy and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior. This suggests that compounds with a similar structural motif may also hold promise for neurological and psychological conditions, highlighting an area of research where molecules like 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide could be applied (Grimwood et al., 2011).
Synthesis and Biological Activity
Another avenue of research involves the synthesis of new biologically active derivatives bearing the piperidine moiety, which have been evaluated for their enzymatic inhibitory activities. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated promising activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the context of Alzheimer's disease and other neurodegenerative conditions. This indicates the potential of such compounds in the design of inhibitors for therapeutic applications (Khalid et al., 2014).
Antimicrobial and Anticancer Effects
Research on derivatives of pyridine and sulfonamide, like those involving the synthesis and evaluation of new compounds for their antimicrobial activities, shows the versatility of these structures in developing new treatments. For example, certain pyridine derivatives have been synthesized and shown to possess considerable antibacterial activity, offering a pathway for the development of novel antimicrobial agents (Patel & Agravat, 2009). Similarly, isatin sulfonamide molecular hybrid derivatives have been explored for their anticancer effects against hepatic cancer cell lines, demonstrating the potential for such molecules in cancer research and treatment strategies (Eldeeb et al., 2022).
properties
IUPAC Name |
2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)14-7-2-3-8-15(14)23-17(26)13-24-10-6-9-16(18(24)27)30(28,29)25-11-4-1-5-12-25/h2-3,6-10H,1,4-5,11-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHXELOWMXVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)

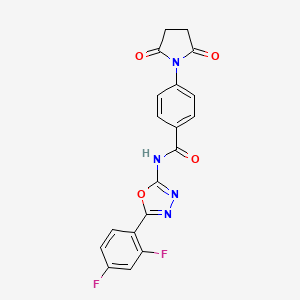
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)
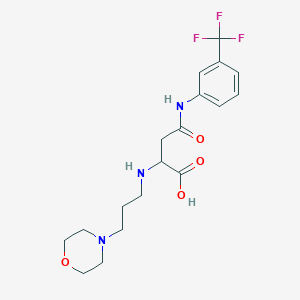
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)

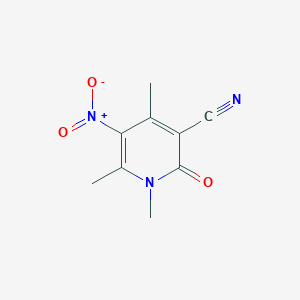
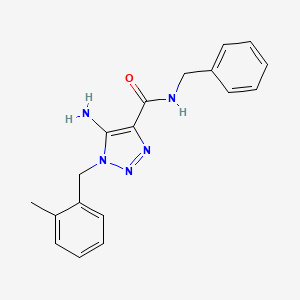
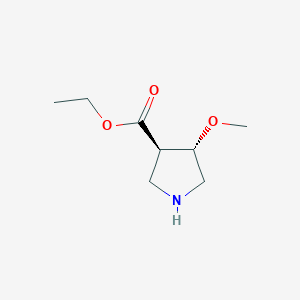
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)
![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)
![N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711379.png)